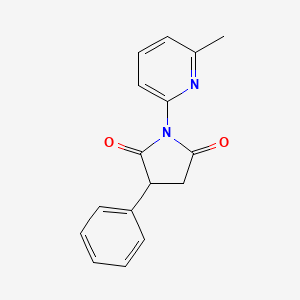
1-(6-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a phenyl group at the 3-position
Preparation Methods
The synthesis of 1-(6-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired pyrrolidinedione .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(6-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound .
Scientific Research Applications
1-(6-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione can be compared with other similar compounds such as:
2-(4-chlorophenyl)-4-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-oxazol-5(4H)-one: This compound also features a pyridine ring and has been studied for its antimicrobial properties.
2-(6-methyl-2-pyridinyl)-5-methyl-1H-benzimidazole: Another heterocyclic compound with a pyridine ring, known for its antimicrobial activity.
Properties
CAS No. |
132459-05-3 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-5-9-14(17-11)18-15(19)10-13(16(18)20)12-7-3-2-4-8-12/h2-9,13H,10H2,1H3 |
InChI Key |
YOPZDCNJTUKYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


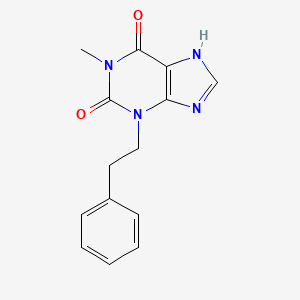
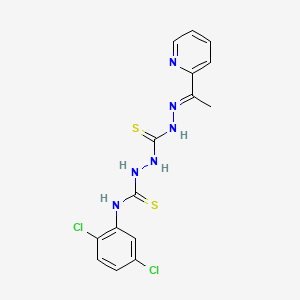
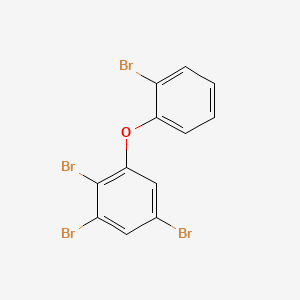
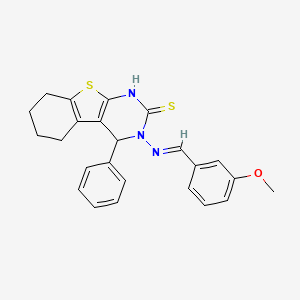
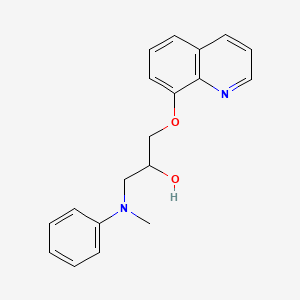
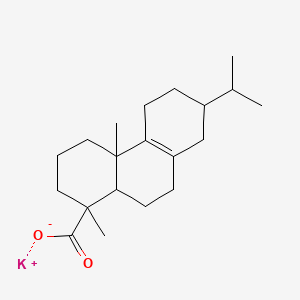

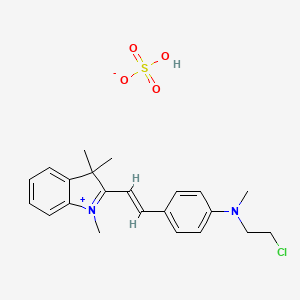


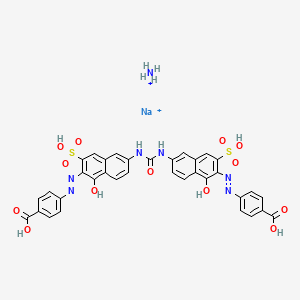
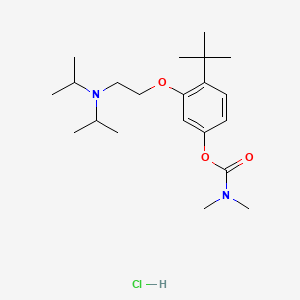
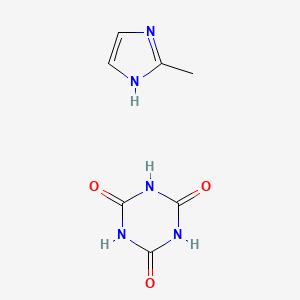
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)
